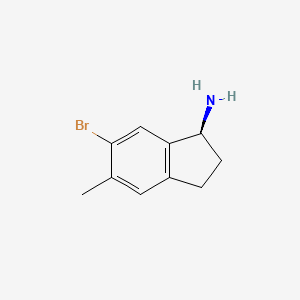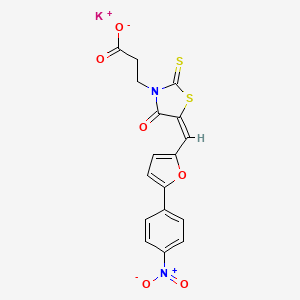![molecular formula C9H15F2N B13014226 7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
7,7-Difluoro-2-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Difluoro-2-azaspiro[4.5]decane is a spirocyclic compound characterized by the presence of a nitrogen atom within its spiro ring system. This compound is notable for its unique structural features, which include two fluorine atoms attached to the same carbon atom, contributing to its distinct chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Difluoro-2-azaspiro[4.5]decane typically involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of copper catalysts and difluoroalkylation techniques are central to the industrial synthesis of this compound .
化学反応の分析
Types of Reactions: 7,7-Difluoro-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
7,7-Difluoro-2-azaspiro[4.5]decane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7,7-Difluoro-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
類似化合物との比較
- Azaspiro[2.n]alkanes
- Azaspiro[3.n]alkanes
- Other spirocyclic scaffolds with gem-difluorocycloalkane moieties
Comparison: 7,7-Difluoro-2-azaspiro[4.5]decane stands out due to its specific structural features, such as the presence of two fluorine atoms on the same carbon atom. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to other similar compounds, this compound offers enhanced stability and reactivity, which are advantageous in both research and industrial contexts .
特性
分子式 |
C9H15F2N |
|---|---|
分子量 |
175.22 g/mol |
IUPAC名 |
7,7-difluoro-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H15F2N/c10-9(11)3-1-2-8(6-9)4-5-12-7-8/h12H,1-7H2 |
InChIキー |
KFJBFGNJPGEYNS-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCNC2)CC(C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B13014143.png)
![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)


![6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13014165.png)



![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)




